molecular formula C22H28N2O3 B14527134 Strychnofendlerine CAS No. 62278-92-6

Strychnofendlerine

Cat. No.: B14527134
CAS No.: 62278-92-6
M. Wt: 368.5 g/mol
InChI Key: FMZMLKGLGADCPQ-UHFFFAOYSA-N
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Description

Strychnofendlerine is a monoterpene indole alkaloid (MIA) primarily isolated from plants of the Strychnos genus (Loganiaceae family), including S. variabilis, S. gossweileri, S. fendleri, and S. mostueoides . It belongs to the strychnine class of alkaloids, characterized by a complex tetracyclic framework with modifications in hydroxylation, methoxylation, and acetylation patterns . Its discovery in multiple Strychnos species underscores its biosynthetic significance within this plant family. While its exact pharmacological profile remains understudied, its structural analogs exhibit diverse bioactivities, including muscle-paralyzing and convulsant effects .

Properties

CAS No.

62278-92-6

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

8-acetyl-13,16-dimethyl-12-oxa-8,16-diazapentacyclo[8.8.3.01,9.02,7.014,21]henicosa-2,4,6-trien-19-one

InChI

InChI=1S/C22H28N2O3/c1-13-16-11-23(3)9-8-22-18-6-4-5-7-19(18)24(14(2)25)21(22)17(12-27-13)15(16)10-20(22)26/h4-7,13,15-17,21H,8-12H2,1-3H3

InChI Key

FMZMLKGLGADCPQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2CN(CCC34C(C(C2CC3=O)CO1)N(C5=CC=CC=C45)C(=O)C)C

Origin of Product

United States

Preparation Methods

it is known that the compound can be isolated from the leaf material of Strychnos scheffleri through phytochemical extraction methods . Industrial production methods for strychnofendlerine have not been established, and its synthesis remains primarily within the realm of academic research.

Chemical Reactions Analysis

Strychnofendlerine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Strychnofendlerine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structural properties and potential as a precursor for the synthesis of other complex molecules. In biology, this compound is investigated for its potential pharmacological effects, including its interactions with various biological targets. In medicine, it is explored for its potential therapeutic applications, although its use is still in the experimental stages .

Mechanism of Action

The mechanism of action of strychnofendlerine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that similar alkaloids, such as strychnine, act as antagonists of glycine and acetylcholine receptors . This compound may exert its effects through similar pathways, affecting neurotransmission and muscle contraction.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Alkaloids

Structural Comparisons

Strychnofendlerine shares a core strychnane skeleton with several congeners, differing primarily in substituent groups and stereochemistry:

Compound Structural Class Key Substituents/Modifications Iso/Nor Relationship Source Plant References
This compound Strychnine class Hydroxyl and methoxy groups at undetermined positions Isoisotopic to isosplendine S. fendleri, S. mostueoides
Isosplendine Strychnine class Structural isomer of this compound Isoisotopic S. variabilis
Strychnobrasiline Strychnine class 14-P-hydroxy variant Nor-alkaloid derivative S. gossweileri
N-Acetyl-O-methylstrychnosplendine Strychnine class Acetylated N, methoxy group Acetylated derivative S. aculeata
Spermostrychnine Strychnine class Unmodified strychnane core None S. aculeata, S. mostueoides

Key Observations :

  • This compound and isosplendine exhibit near-identical mass spectra, suggesting shared fragmentation patterns but distinct stereochemistry (e.g., C12/C13 configurations) .
  • Acetylation in N-acetyl-O-methylstrychnosplendine enhances lipophilicity, which correlates with its muscle-paralyzing activity .
Bioactivity :
  • N-Acetyl-O-methylstrychnosplendine: Demonstrates potent muscle-paralyzing activity in vitro and in vivo due to acetyl group-enhanced membrane permeability .
  • Spermostrychnine : Induces clonic convulsions in mice, contrasting with strychnine’s tonic convulsions, likely due to differences in glycine receptor binding .

Ecological and Chemotaxonomic Significance

The co-occurrence of this compound with normacusine B (corynanthean class) in S. mostueoides root bark suggests ecological pressure favoring mixed alkaloid production for broad-spectrum defense . Chemotaxonomically, this compound’s distribution across African Strychnos species supports its role as a phylogenetic marker for this clade .

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